molecular formula C7H13N B13334775 [1,1'-Bi(cyclopropan)]-1-ylmethanamine

[1,1'-Bi(cyclopropan)]-1-ylmethanamine

Cat. No.: B13334775
M. Wt: 111.18 g/mol
InChI Key: BLOQUSDJULIXQE-UHFFFAOYSA-N
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Description

[1,1’-Bi(cyclopropan)]-1-ylmethanamine is a compound characterized by the presence of two cyclopropane rings connected by a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing cyclopropane rings is through the reaction of carbenes with alkenes or cycloalkenes . Carbenes can be generated in situ from reagents such as chloroform and potassium hydroxide. The reaction conditions often involve the use of catalysts like palladium or nickel to facilitate the formation of cyclopropane rings .

Industrial Production Methods

Industrial production of [1,1’-Bi(cyclopropan)]-1-ylmethanamine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bi(cyclopropan)]-1-ylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

[1,1’-Bi(cyclopropan)]-1-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1’-Bi(cyclopropan)]-1-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Bi(cyclopropan)]-1-ylmethanamine is unique due to its methanamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1-cyclopropylcyclopropyl)methanamine

InChI

InChI=1S/C7H13N/c8-5-7(3-4-7)6-1-2-6/h6H,1-5,8H2

InChI Key

BLOQUSDJULIXQE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC2)CN

Origin of Product

United States

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